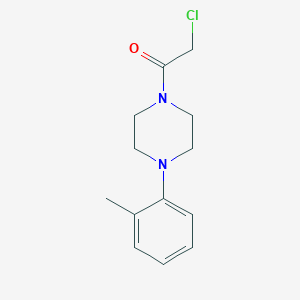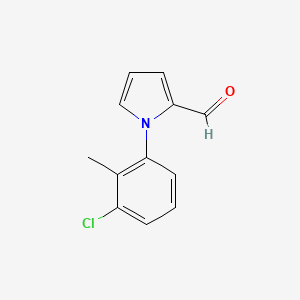
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CMPCA) is an organic compound that is commonly used in synthetic chemistry and scientific research. It is a versatile molecule with a wide range of applications for the synthesis of other compounds and for the investigation of biochemical and physiological processes. This article will discuss the synthesis method of CMPCA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
A study by Giannopoulos et al. (2014) explored the use of a pyrrole derivative as a ligand in the formation of a high nuclearity {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and represents a significant contribution to the field of molecular magnetism and supramolecular chemistry (Giannopoulos et al., 2014).
Crystal Structure Analysis
Research by Xu and Shi (2011) detailed the synthesis and crystal structure determination of a pyrazole derivative. This work contributes to our understanding of molecular configurations and interactions within crystalline materials, which is crucial for the design of new materials with specific properties (Xu & Shi, 2011).
Fluorinated Pyrroles Synthesis
Surmont et al. (2009) developed a methodology for preparing various new 3-fluorinated pyrroles, showcasing the versatility of pyrrole derivatives in synthesizing compounds with potential applications in materials science and organic electronics (Surmont et al., 2009).
Antimicrobial Schiff Bases
A study conducted by Hamed et al. (2020) on the synthesis of Schiff bases from heteroaryl pyrazole derivatives and chitosan revealed the antimicrobial potential of these compounds. This research underscores the role of pyrrole derivatives in developing new antimicrobial materials (Hamed et al., 2020).
Organic Synthesis and Catalysis
Research on the Knoevenagel condensation of pyrrole-2-carbaldehyde with phenyl acetonitriles in various ionic liquids by Otaibi et al. (2014) highlights the utility of pyrrole derivatives in catalysis and organic synthesis. The study identified efficient conditions for synthesizing 3-substituted-(1H-pyrrol-2-yl)acrylonitriles with potential applications in medicinal chemistry and materials science (Otaibi et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-11(13)5-2-6-12(9)14-7-3-4-10(14)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIWEMIBCRATKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394157 |
Source


|
| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
299165-40-5 |
Source


|
| Record name | 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


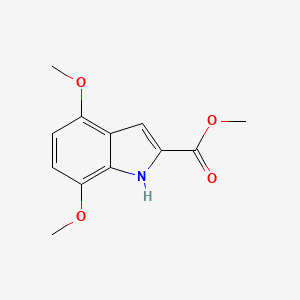


![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
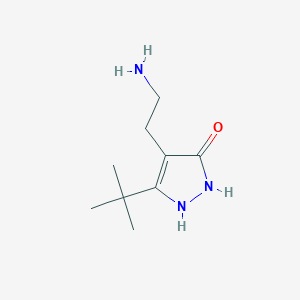

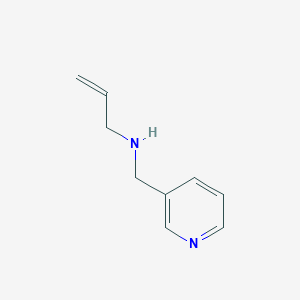
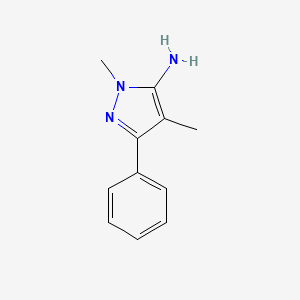
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
